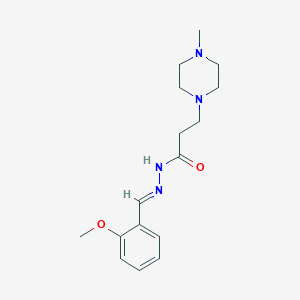![molecular formula C17H14N2O6 B5581545 methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5581545.png)
methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate is a useful research compound. Its molecular formula is C17H14N2O6 and its molecular weight is 342.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.08518617 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-Bonded Molecular Structures
Research has highlighted the importance of methyl 3-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoate and related compounds in studying hydrogen-bonded molecular structures. For instance, studies on molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate have revealed complex hydrogen-bonded chains and sheets, demonstrating the molecule's polarized structure and its ability to form edge-fused rings through N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007). Similar studies have also explored the hydrogen-bonded sheets and chains in isomeric forms of the compound, further contributing to our understanding of molecular electronic structures and intermolecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Polymer Science and Material Chemistry
In polymer science and materials chemistry, derivatives of this compound have been used to investigate the synthesis and optical properties of polymers. For example, the study on poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer has shown controlled polymerization processes and potential applications in the development of materials with specific optical properties (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
Supramolecular Chemistry
The compound has been utilized in the study of supramolecular chemistry, particularly in the analysis of polymorphs and their formation. Research into polymorphs of related compounds, such as 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate, has provided insights into the minor differences in anion and cation conformations, charge-assisted hydrogen bonds, and the stability of crystal structures (Jotani, Wardell, & Tiekink, 2018).
Organic Synthesis and Catalysis
The compound and its derivatives are also central to research in organic synthesis and catalysis, including studies on the efficient preparation of nitrosoarenes for the synthesis of azobenzenes. This research has shown how certain conditions, such as the use of Oxone in a biphasic system, can lead to high yields and purity of nitrosoarenes, which are crucial intermediates for azo compound synthesis (Priewisch & Rück‐Braun, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[(4-acetylphenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-10(20)11-3-5-14(6-4-11)18-16(21)12-7-13(17(22)25-2)9-15(8-12)19(23)24/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXWZLSHRKCJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5581463.png)


![9-ethyl-9H-carbazole-3-carbaldehyde [(9-ethyl-9H-carbazol-3-yl)methylene]hydrazone](/img/structure/B5581486.png)

![5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5581499.png)
![N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5581502.png)
![1,3-dimethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5581503.png)
![3-ethyl-5,5a-dihydro-3H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B5581508.png)

![7-methyl-2,4-bis(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5581526.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(1-phenyl-1H-tetrazol-5-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5581530.png)
![1,3,5-tris[2-hydroxy-3-(4-morpholinyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5581541.png)
![6-chloro-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5581549.png)
